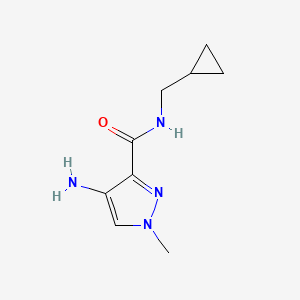

4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The structure of the compound suggests that it may have interesting chemical and biological properties worth investigating.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various reagents with a core pyrazole structure. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents can lead to the formation of various pyrazole derivatives . Similarly, the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines can yield pyrazole carboxamides . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for "4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to confirm the structure of related compounds, such as the N-methylamide synthesized from ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate . Understanding the molecular structure is essential for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to a wide range of products. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo electrophilic cyclization to yield oxazolyl-pyrazolamines . The reactivity of the amino and carboxamide groups in the pyrazole ring is a key factor in such transformations. These reactions are important for the diversification of the pyrazole core and the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the pyrazole ring can significantly alter these properties. For instance, the introduction of an N-substituted group can enhance the antimicrobial activity of pyrazole carboxamides, as seen with the N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide . These properties are critical for the practical application and formulation of the compounds as drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The chemical compound 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has been the subject of various synthesis and characterization studies, aiming at developing novel derivatives with potential biological activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have been investigated, highlighting the potential of such compounds as potent cytotoxins against various cancer cell lines, with some showing significant effectiveness in vivo against colon tumors in mice (Deady et al., 2003). Similarly, research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has been conducted, demonstrating the synthesis process and biological evaluation of these compounds for their cytotoxic and inhibitory activities (Rahmouni et al., 2016).

Antibacterial Activity

Studies have also focused on the antibacterial properties of compounds derived from aminoazoles. The application of aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions has been explored, leading to the synthesis of heterocycles with evaluated antibacterial activity. Some of these compounds demonstrated a weak antimicrobial effect, indicating potential for further development in this area (Murlykina et al., 2017).

Anticonvulsant Properties

Research into the anticonvulsant properties of enaminones, which share structural similarities with the compound , has provided insights into the potential neurological applications of these chemicals. The crystal structures of anticonvulsant enaminones have been determined, revealing the importance of hydrogen bonding in their stability and activity, which could inform the development of new therapeutic agents (Kubicki et al., 2000).

Antitumor Activities

Further investigations into pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have been carried out to assess their antitumor activities. These studies have led to the synthesis of compounds with demonstrated in vitro efficacy against various human cancer cell lines, underscoring the therapeutic potential of such derivatives in cancer treatment (Hafez et al., 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-N-(cyclopropylmethyl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-13-5-7(10)8(12-13)9(14)11-4-6-2-3-6/h5-6H,2-4,10H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDYZCAPNVMEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NCC2CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)

![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)

![8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2518363.png)

![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)